1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic core with substituents at the 1- and 5-positions. The 4-bromophenyl group at position 1 and 2-fluorobenzyl group at position 5 confer distinct electronic and steric properties, influencing its pharmacological and physicochemical profiles. Its synthesis likely follows established routes for pyrazolo[3,4-d]pyrimidin-4-ones, involving condensation of substituted hydrazines with cyanoacetate derivatives ().
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-5-7-14(8-6-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-3-1-2-4-16(12)20/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNTXZCOSUVTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazolo[3,4-d]pyrimidinone Core:
Introduction of the Bromophenyl Group:
Attachment of the Fluorobenzyl Group:
Industrial Production Methods: Industrial production may involve similar synthetic steps but optimized for large-scale production. This includes:
- Use of continuous flow reactors to improve reaction efficiency and yield.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Halogenation or nucleophilic substitution reactions using reagents like NBS or sodium azide (NaN3).
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in dry ether.
Substitution: NBS in carbon tetrachloride (CCl4) or NaN3 in dimethylformamide (DMF).
Major Products:
- Oxidation can yield hydroxylated derivatives.
- Reduction can produce dehalogenated or hydrogenated products.
- Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
Structure
The structure of the compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is known for its diverse biological activities. The presence of bromine and fluorine substituents contributes to its unique chemical reactivity and potential biological interactions.
Medicinal Chemistry
Anticancer Activity :
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of halogen atoms like bromine and fluorine can enhance the lipophilicity and bioavailability of the drug, making it more effective in targeting cancer cells. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promise in inhibiting specific kinases involved in cancer progression.
Case Study : A derivative of pyrazolo[3,4-d]pyrimidine was tested in vitro against various cancer cell lines, demonstrating a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Neurological Research
Neuroprotective Effects :
Compounds similar to 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied for their neuroprotective effects. They may help mitigate oxidative stress and inflammation in neuronal cells, which is crucial in conditions like Alzheimer's disease.
Case Study : A study investigated the neuroprotective effects of a related compound on primary neuronal cultures exposed to oxidative stress. Results indicated reduced apoptosis and enhanced cell survival rates.
Antimicrobial Activity
Research has shown that pyrazolo[3,4-d]pyrimidines exhibit antimicrobial properties against various bacterial strains. The halogen substituents may enhance the interaction with microbial targets.
Case Study : In vitro tests revealed that a related compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Enzyme Inhibition Studies
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites could be explored for therapeutic applications.
Case Study : Enzyme assays demonstrated that derivatives of this compound effectively inhibited dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Molecular and Physicochemical Comparison
*Log P values estimated using fragment-based methods or inferred from structural analogs.
Key Observations :
Key Observations :
- The trifluoromethyl group in 8b enhances VEGFR-2 binding affinity, suggesting that electron-withdrawing substituents at position 6 improve kinase inhibition .
- Anti-inflammatory derivatives like 11e rely on bulky aromatic substituents (e.g., thiazole rings) for activity, which the target compound lacks .
- PDE9 inhibitors such as PF-04447943 feature complex substituents (e.g., pyrimidinylmethylpyrrolidine), highlighting the role of heterocyclic moieties in CNS-targeted activity .
Structural Conformation and Dihedral Angles
Table 3: Dihedral Angle Comparison (Pyrazolo-Pyrimidine Core)
Key Observations :
- The target compound’s 2-fluorobenzyl group likely induces moderate planarity, balancing solubility and target engagement.
Biological Activity
1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant research findings and data.
- Common Name : this compound
- CAS Number : 1326840-22-5
- Molecular Formula : CHBrFNO
- Molecular Weight : 399.2 g/mol
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the reaction of 3-amino-pyrazole derivatives with appropriate electrophiles. Various methods have been reported for the synthesis of this compound, focusing on optimizing yield and purity.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, the compound under discussion has shown effectiveness against A431 vulvar epidermal carcinoma cells by inhibiting migration and invasion .
Enzyme Inhibition
The biological activity of this compound is also attributed to its ability to inhibit specific enzymes involved in cancer progression. Studies have demonstrated that pyrazolo[3,4-d]pyrimidines can act as selective inhibitors of protein kinases, which are crucial in signaling pathways related to cancer cell growth and survival .
Antimicrobial Properties
In addition to anticancer activity, there is emerging evidence suggesting antimicrobial properties. Pyrazolo derivatives have been evaluated for their effectiveness against various bacterial strains, indicating potential as therapeutic agents in infectious diseases .
Case Studies
Q & A
Q. What are the common synthetic routes for 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
The synthesis typically involves multi-step reactions, including:
- Core formation : Cyclocondensation of aminopyrazole derivatives with orthoesters or aldehydes under microwave or ultrasonic conditions to form the pyrazolo[3,4-d]pyrimidine core .
- Functionalization : Introduction of the 4-bromophenyl and 2-fluorobenzyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Optimization : Use of solvents like ethanol or DMSO and catalysts (e.g., triethylamine) to enhance yield and purity .
Q. How is the compound structurally characterized?
Key techniques include:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : Confirms substitution patterns (e.g., H NMR for aromatic protons, C NMR for carbonyl groups) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What initial biological screening methods are used to assess its activity?
- In vitro assays : Testing against cancer cell lines (e.g., MTT assay) to evaluate cytotoxicity .
- Enzyme inhibition studies : Kinase or CDK inhibition assays to identify potential therapeutic targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Parameter tuning : Adjust temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalyst loading .
- Advanced techniques : Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 30 minutes vs. 12 hours) .
- Purification : Use of column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolates .
Q. How can contradictions in structural or activity data be resolved?
- Cross-validation : Combine XRD data with computational modeling (e.g., DFT) to confirm bond lengths/angles .
- Reproducibility checks : Replicate synthesis and characterization under controlled conditions to rule out batch variability .
- Meta-analysis : Compare results across studies to identify consensus on bioactivity (e.g., IC values for kinase inhibition) .
Q. What strategies are used to study target binding specificity and affinity?
- Biophysical methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants () .
- Molecular docking : Predict interactions with kinase active sites (e.g., ATP-binding pockets) using software like AutoDock .
- Mutagenesis : Modify target residues (e.g., catalytic lysine in CDK2) to validate binding mechanisms .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Forced degradation : Expose to heat (40–60°C), light, or acidic/basic conditions to identify degradation products via HPLC-MS .
- Long-term storage : Monitor stability at -20°C in desiccated environments to preserve crystallinity .
- Solution stability : Assess solubility and aggregation in buffers (e.g., PBS) using dynamic light scattering (DLS) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data?
- Non-linear regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response) to calculate IC values .
- Error analysis : Use standard deviation from triplicate experiments to assess reproducibility .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
